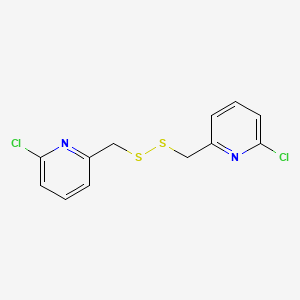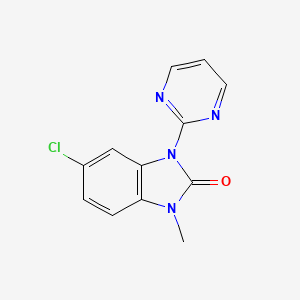
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their mutagenic and carcinogenic effects. This compound, like other nitrosamines, is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine typically involves the nitrosation of secondary amines with nitrosating agents such as sodium nitrite in the presence of acids . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired nitrosamine compound. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Análisis De Reacciones Químicas
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Common reagents used in these reactions include nitrosating agents like nitrosyl chloride and reducing agents like zinc dust . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine involves its interaction with DNA, leading to mutations and potential carcinogenesis . The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This interaction is mediated through the formation of reactive intermediates that can alkylate DNA bases .
Comparación Con Compuestos Similares
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine is similar to other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine . it is unique in its specific structure, which includes an acetoxymethyl group and a chloropropylamine moiety. This structural uniqueness may influence its reactivity and biological effects compared to other nitrosamines .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomethylphenylamine
These compounds share the nitroso functional group but differ in their alkyl or aryl substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
312304-87-3 |
|---|---|
Fórmula molecular |
C6H11ClN2O3 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
[3-chloropropyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C6H11ClN2O3/c1-6(10)12-5-9(8-11)4-2-3-7/h2-5H2,1H3 |
Clave InChI |
PQGYTADZWXODNY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCN(CCCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)





![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
